molecular formula C15H25NO5 B040333 7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol CAS No. 115956-04-2

7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol

Cat. No. B040333
M. Wt: 299.36 g/mol
InChI Key: WCDRGGYHUBTALP-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 9-azabicyclo[3.3.1]nonane structure . This structure is common in organoborane compounds used in organic chemistry as hydroboration reagents . They exist as hydride-bridged dimers, which easily cleave in the presence of reducible substrates .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds such as 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been synthesized by the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol .


Molecular Structure Analysis

The molecular structure of the compound seems to be complex. It likely contains a bicyclic structure based on the name, similar to other 9-azabicyclo[3.3.1]nonane compounds .

properties

IUPAC Name

ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-13,17H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDRGGYHUBTALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2CC(CC1CC(C2)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468948
Record name Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate

CAS RN

115956-04-2
Record name Ethyl 3-(ethoxycarbonyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-9-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115956-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 9-(2-ethoxy-2-oxoethyl)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-(ethoxycarbonyl)-7-hydroxy-, ethyl ester
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